Physicochemical Differentiation: Lipophilicity (LogP) vs. Anagrelide
The target compound's calculated partition coefficient (LogP) is 3.45, reflective of its 1,3-dibenzyl architecture . In comparison, the FDA-approved class archetype Anagrelide, which features a 6,7-dichloro substitution pattern, has a significantly lower LogP of 1.7 [1]. This directly impacts passive membrane permeability and oral absorption potential.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.45 (calculated) |
| Comparator Or Baseline | Anagrelide (CAS 68475-42-3): 1.7 (experimental/predicted) [1] |
| Quantified Difference | ~1.75 log units higher for the target compound |
| Conditions | In silico prediction using ChemSrc platform |
Why This Matters
Higher LogP predicts increased membrane permeability, enabling this compound to serve as a potent reference tool for studying hydrophobic interactions in platelets when compared to a less lipophilic reference standard.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary Anagrelide. 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135408773 View Source
